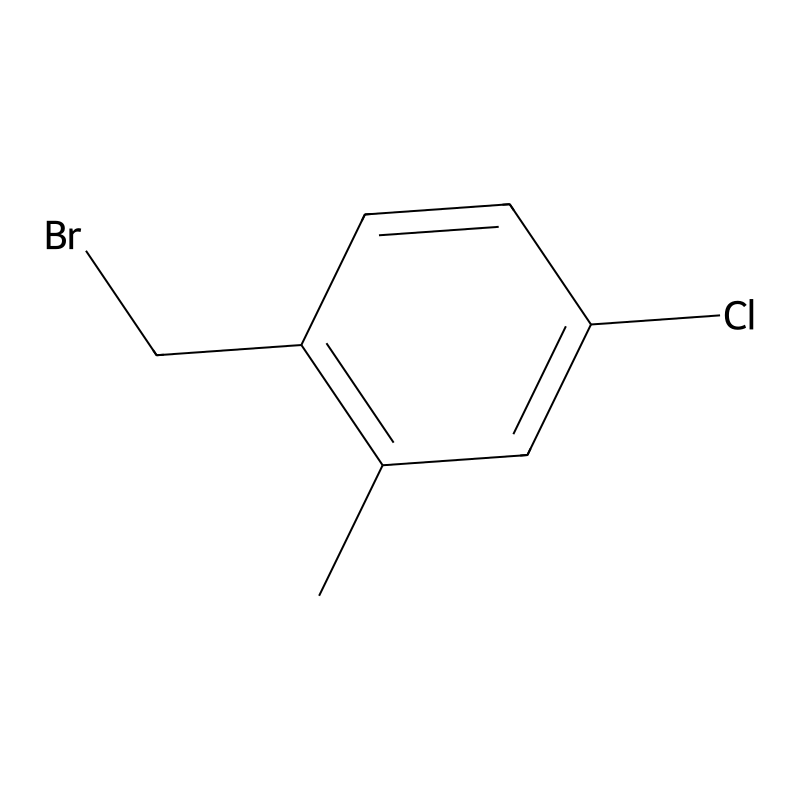1-(Bromomethyl)-4-chloro-2-methylbenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterisation of Isomeric Derivatives
Scientific Field: Organic Chemistry
Summary of the Application: Bromopyrenes, which are derivatives of pyrene, are significant in synthetic chemistry, materials science, and environmental studies.
Results or Outcomes: By elucidating efficient synthetic methodologies and reaction conditions, this research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives.
Synthesis of Block Copolymers
Scientific Field: Polymer Science
Summary of the Application: Synthesis of poly (styrene-b-methyl methacrylate) block copolymers were obtained via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene using RAFT-macro agent.
Methods of Application: For this purpose, 4-bromomethyl benzoyl chloride was obtained using 4-methylbenzoyl chloride and N-bromosuccinimide.
Results or Outcomes: The primary parameters, for example concentration, and time that affect reaction were evaluated.
pH Indicator
Scientific Field: Analytical Chemistry
Summary of the Application: Bromothymol blue, a bromomethyl compound, is widely used as a pH indicator.
Methods of Application: Bromothymol blue is typically sold in solid form as the sodium salt of the acid indicator.
Results or Outcomes: Bromothymol blue acts as a weak acid in a solution.
Synthesis of Protective Group
Summary of the Application: Bromomethyl compounds are used in the preparation of protective groups.
Methods of Application: The synthesis involves the reaction of (bromomethyl)(4-chlorophenyl)sulfane with other reagents to form the POM protective group.
Results or Outcomes: The reaction yields the POM protective group, which can be used in further synthetic procedures.
Synthesis of Bromothymol Blue
Summary of the Application: Bromothymol blue, a bromomethyl compound, is a pH indicator. It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7).
1-(Bromomethyl)-4-chloro-2-methylbenzene, also known as 2-(Bromomethyl)-4-chlorotoluene, is a chemical compound that belongs to the family of substituted aromatic hydrocarbons. Its molecular formula is C8H8BrCl, and it has a molecular weight of approximately 219.50 g/mol. The structure features a bromomethyl group and a chloro group attached to a methyl-substituted benzene ring, making it a versatile intermediate in organic synthesis.
- Substitution Reactions: It can participate in electrophilic aromatic substitution due to the presence of the bromomethyl and chloro groups, which can direct incoming electrophiles to specific positions on the benzene ring.
- Alkylation Reactions: The bromomethyl group can act as an alkylating agent, allowing for the formation of covalent bonds with nucleophiles, including DNA and proteins .
- Halogenation: Under certain conditions, it can react further with halogens, leading to additional halogenated derivatives .
Several methods exist for synthesizing 1-(Bromomethyl)-4-chloro-2-methylbenzene:
- Bromination of Toluene: Toluene can be brominated using bromine in the presence of a catalyst like iron or aluminum bromide. This reaction typically yields a mixture of products, including the desired compound .
- Chloromethylation: The introduction of the bromomethyl group can be achieved through chloromethylation reactions using chloromethyl methyl ether in the presence of a Lewis acid catalyst.
1-(Bromomethyl)-4-chloro-2-methylbenzene serves as an important intermediate in organic synthesis:
- Pharmaceuticals: It can be used in the synthesis of various pharmaceutical compounds.
- Agrochemicals: Its derivatives may find applications in agricultural chemicals and pesticides.
- Material Science: It is utilized in the production of polymers and other materials due to its reactive functional groups .
Interaction studies involving 1-(Bromomethyl)-4-chloro-2-methylbenzene focus on its potential as an alkylating agent. Research indicates that compounds with bromomethyl groups can form covalent bonds with nucleophilic sites on biomolecules, which may lead to significant biological effects such as mutagenicity or cytotoxicity .
Several compounds share structural similarities with 1-(Bromomethyl)-4-chloro-2-methylbenzene. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Bromo-4-chloro-2-methylbenzene | C8H8BrCl | Contains both bromo and chloro substituents |
| 4-Bromo-1-chloro-2-methylbenzene | C8H8BrCl | Different substitution pattern affecting reactivity |
| 1-(Chloromethyl)-4-bromo-2-methylbenzene | C8H8BrCl | Chlorine attached to the methyl group |
Uniqueness
The unique aspect of 1-(Bromomethyl)-4-chloro-2-methylbenzene lies in its specific arrangement of substituents that influence its reactivity and potential applications in organic synthesis compared to other similar compounds. The presence of both halogen groups allows for diverse chemical transformations that are not possible with simpler derivatives.
1-(Bromomethyl)-4-chloro-2-methylbenzene represents a specific isomer within the family of halogenated methylbenzyl compounds, distinguished by its unique substitution pattern on the aromatic ring. The compound is officially registered under Chemical Abstracts Service number 16793-91-2, establishing its definitive chemical identity in international databases. The molecular formula C8H8BrCl accurately describes the elemental composition, indicating the presence of eight carbon atoms, eight hydrogen atoms, one bromine atom, and one chlorine atom within the molecular structure.
XLogP3
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms


Corrosive;Irritant








